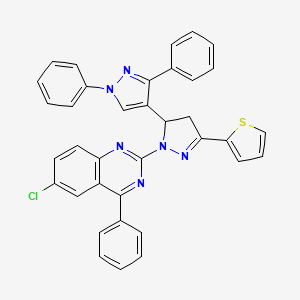
2-(6-chloro-4-phenylquinazolin-2-yl)-1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a thiophene ring, and a bipyrazole moiety
準備方法
The synthesis of 2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with an appropriate aldehyde in the presence of a catalyst.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Bipyrazole Moiety: The bipyrazole moiety is synthesized by reacting hydrazine derivatives with diketones under reflux conditions.
Coupling Reactions: The final step involves coupling the quinazoline core with the bipyrazole moiety and the thiophene ring using palladium-catalyzed cross-coupling reactions.
化学反応の分析
2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chlorine atom in the quinazoline core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures. Major products formed from these reactions include substituted quinazoline derivatives and bipyrazole analogs.
科学的研究の応用
2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticonvulsant agent due to its ability to modulate GABA receptors.
Pharmacology: It has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders.
Chemical Biology: The compound is used as a probe to study the structure-activity relationships of quinazoline derivatives.
Industrial Applications:
作用機序
The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with molecular targets such as GABA receptors. The compound acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA neurotransmission. This leads to a reduction in neuronal excitability and has potential therapeutic effects in conditions such as epilepsy and anxiety disorders .
類似化合物との比較
Similar compounds to 2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole include:
6-chloro-4-phenylquinazoline: A simpler analog with similar core structure but lacking the bipyrazole and thiophene moieties.
4-(6-chloro-4-phenylquinazolin-2-yl)morpholine: A derivative with a morpholine ring instead of the bipyrazole moiety.
N-(6-chloro-4-phenylquinazolin-2-yl)guanidine: A compound with a guanidine group attached to the quinazoline core.
These compounds share structural similarities but differ in their functional groups and overall molecular complexity, which can influence their chemical properties and biological activities.
特性
IUPAC Name |
6-chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H25ClN6S/c37-26-18-19-30-28(21-26)34(24-11-4-1-5-12-24)39-36(38-30)43-32(22-31(40-43)33-17-10-20-44-33)29-23-42(27-15-8-3-9-16-27)41-35(29)25-13-6-2-7-14-25/h1-21,23,32H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNNXEFKPPWWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CN(N=C6C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H25ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one](/img/structure/B2894828.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894829.png)
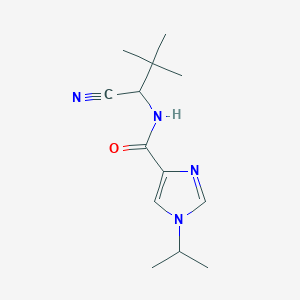
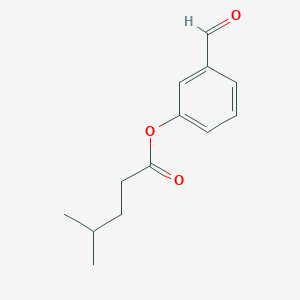
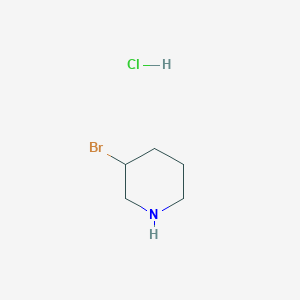
![4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2894833.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2894836.png)
![1,4,6,7,8,9-HEXACHLORODIBENZO[B,E][1,4]DIOXINE-2,3-DIONE](/img/structure/B2894837.png)
![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid](/img/structure/B2894840.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2894842.png)
![3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2894844.png)
![1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894845.png)
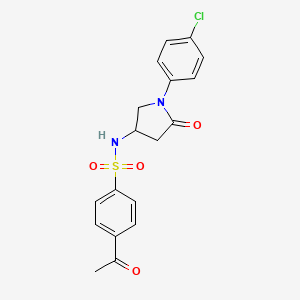
![N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide](/img/structure/B2894851.png)
